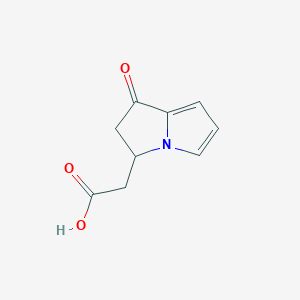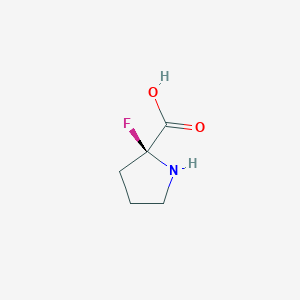![molecular formula C19H30BrNO3 B13149967 endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide](/img/structure/B13149967.png)
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide: is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide involves multiple steps. One common method includes the esterification of 3-hydroxy-2-phenylpropanoic acid with 8,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the optimal conditions for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromide ion, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in the treatment of respiratory conditions and as a bronchodilator.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide involves its interaction with specific molecular targets in the body. It binds to muscarinic acetylcholine receptors, inhibiting their activity and leading to bronchodilation. This action is particularly beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
Comparaison Avec Des Composés Similaires
Similar Compounds
Ipratropium Bromide: Another bronchodilator with a similar structure but different pharmacokinetic properties.
Tiotropium Bromide: A long-acting bronchodilator used in the management of COPD.
Atropine: A compound with similar anticholinergic properties but used primarily for different medical indications.
Uniqueness
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide is unique due to its specific binding affinity and duration of action, making it a valuable compound for targeted therapeutic applications.
Propriétés
Formule moléculaire |
C19H30BrNO3 |
|---|---|
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
[(1R,3R)-3-(3-hydroxy-2-phenylpropanoyl)oxycycloheptyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C19H30NO3.BrH/c1-20(2,3)16-11-7-8-12-17(13-16)23-19(22)18(14-21)15-9-5-4-6-10-15;/h4-6,9-10,16-18,21H,7-8,11-14H2,1-3H3;1H/q+1;/p-1/t16-,17-,18?;/m1./s1 |
Clé InChI |
XTELKCNEYAXITI-CEYVOKQTSA-M |
SMILES isomérique |
C[N+](C)(C)[C@@H]1CCCC[C@H](C1)OC(=O)C(CO)C2=CC=CC=C2.[Br-] |
SMILES canonique |
C[N+](C)(C)C1CCCCC(C1)OC(=O)C(CO)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)



![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)

![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)




![5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)
